Mecoprop-diolamine

Description

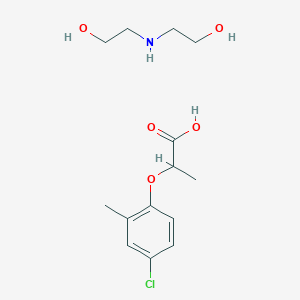

Structure

2D Structure

Properties

CAS No. |

1432-14-0 |

|---|---|

Molecular Formula |

C14H22ClNO5 |

Molecular Weight |

319.78 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H11ClO3.C4H11NO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;6-3-1-5-2-4-7/h3-5,7H,1-2H3,(H,12,13);5-7H,1-4H2 |

InChI Key |

CGFQAAGKJZMVNF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |

Other CAS No. |

1432-14-0 |

Origin of Product |

United States |

Mechanistic Studies of Mecoprop Diolamine Action in Plants

Mode of Action as a Synthetic Auxin Herbicide

Mecoprop (B166265) belongs to the phenoxypropionic class of herbicides, which are classified as synthetic auxins. herts.ac.uk These compounds mimic the action of the natural plant hormone Indole-3-Acetic Acid (IAA), a primary auxin in higher plants. wikipedia.orgnih.gov Synthetic auxins disrupt normal plant growth processes by inducing uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible species. wikipedia.orgucanr.edu The herbicidal action is not attributed to a single event but rather to the widespread disruption of multiple growth processes, with primary effects likely involving cell wall plasticity and nucleic acid metabolism. ucanr.edu

The herbicidal activity of mecoprop stems from its structural similarity to the endogenous plant hormone IAA. wikipedia.orgnih.gov This molecular mimicry allows it to be recognized and integrated into the plant's natural auxin signaling pathway. nih.gov While the concentration of natural IAA is tightly regulated by biosynthesis, degradation, and transport, synthetic auxins like mecoprop are typically more resistant to degradation within the plant. nih.gov This persistence leads to a continuous, high-level auxin signal that overwhelms the plant's regulatory mechanisms, causing lethal developmental abnormalities. nih.gov

The molecular target for auxin and synthetic mimics like mecoprop is the auxin co-receptor complex. nih.gov This complex consists of an F-box protein from the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.govoekotoxzentrum.chruchichem.com In the presence of auxin, the hormone acts as a "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA protein. nih.govuniprot.org This binding event marks the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov

Research focusing on the enantiomers of phenoxyalkanoic acids has provided specific insights into this interaction. Studies using molecular docking, in vitro binding assays, and surface plasmon resonance have demonstrated that the herbicidally active form of mecoprop preferentially binds to the TIR1-IAA7 co-receptor complex. oekotoxzentrum.chresearchgate.net This specific interaction is a critical initiating step in the herbicidal cascade.

The degradation of Aux/IAA repressor proteins is the central event that triggers the herbicidal effects. nih.gov The removal of these repressors "frees" the Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-response elements in the promoters of early auxin-response genes. nih.govruchichem.com The now-active ARFs continuously stimulate the transcription of these genes, leading to a massive and uncontrolled metabolic and developmental response. nih.gov

This deregulation manifests in several ways:

Gene Expression: Overexpression of genes involved in cell elongation and division. ucanr.edu

Hormone Imbalance: A key response is the stimulated production of ethylene, another plant hormone, which contributes to symptoms like leaf epinasty (downward curling of leaves) and tissue swelling. nih.govucanr.edu The overproduction of abscisic acid (ABA) is also triggered, leading to stomatal closure, which limits photosynthesis and increases oxidative stress. nih.gov

Physiological and Morphological Effects: The cascade of molecular events results in visible symptoms of phytotoxicity. These include severe twisting and curling of stems and petioles, leaf cupping and crinkling, inhibition of root growth, and eventual tissue necrosis and plant death. ucanr.eduoekotoxzentrum.chucanr.edu

Interactions with Plant Hormone Receptors and Co-receptors (e.g., TIR1-IAA7)

Enantioselective Aspects of Mecoprop Activity

Mecoprop is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. herts.ac.uk The racemic mixture contains both the (R)-(+)-enantiomer and the (S)-(-)-enantiomer. herts.ac.ukwikipedia.org This chirality is fundamental to its biological activity.

The herbicidal activity of mecoprop is almost exclusively associated with one of its enantiomers. The (R)-(+)-isomer, commonly known as Mecoprop-P (B95672), is the herbicidally active form. herts.ac.ukherts.ac.ukwikipedia.orgnih.gov The (S)-(-)-enantiomer is considered biologically inactive or possesses significantly less herbicidal efficacy. oekotoxzentrum.chresearchgate.net

This enantioselectivity is rooted in the stereospecificity of the plant's auxin receptor system. researchgate.net As established through molecular modeling and binding assays, the R-enantiomer has a significantly higher binding affinity for the TIR1-IAA7 co-receptor pocket compared to the S-enantiomer. researchgate.net The S-enantiomer does not fit as effectively into the receptor site, and therefore fails to efficiently trigger the degradation of Aux/IAA repressors and the subsequent herbicidal cascade. researchgate.net

The enantioselectivity of mecoprop's action is further amplified by differential transport within the plant. oekotoxzentrum.ch Research using radiolabelled mecoprop has shown that the uptake and translocation processes can be stereoselective. oekotoxzentrum.chresearchgate.net

Environmental Fate and Transport Research

Transformation Pathways in Environmental Matrices

Once introduced into the environment, Mecoprop-diolamine is subject to transformation processes that alter its chemical structure. These pathways are crucial for understanding its persistence and potential impact on various environmental compartments.

Dissociation to Parent Mecoprop (B166265) Acid

This compound rapidly dissociates in water to form the parent mecoprop acid and the diolamine salt. herts.ac.ukoekotoxzentrum.chpreventcancernow.ca This dissociation is a key initial step in its environmental transformation. The resulting mecoprop acid is the herbicidally active component and the primary subject of subsequent degradation studies. herts.ac.uk

Identification and Characterization of Degradation Intermediates and Metabolites

The biodegradation of mecoprop leads to the formation of several intermediate compounds. One of the primary metabolites identified is 4-chloro-2-methylphenol (B52076). oup.comresearchgate.netnih.gov This intermediate is formed through the cleavage of the ether bond in the mecoprop molecule. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of 4-chloro-2-methylphenol during the degradation process. oup.comresearchgate.net

Another identified metabolite is hydroxy-MCPP. nih.gov Studies have also detected the formation of 4-chloro-2-methylphenol sulphate, particularly in moving bed biofilm reactors (MBBRs) used for wastewater treatment. researchgate.net The identification of these intermediates is essential for constructing a complete picture of the mecoprop degradation pathway.

Biodegradation Mechanisms and Microbial Ecology

The primary mechanism for the dissipation of mecoprop in the environment is biodegradation by microorganisms, particularly bacteria. geoscienceworld.orglyellcollection.orgasm.org The rate and extent of this biodegradation are influenced by a complex interplay of microbial populations, specific genes, and environmental factors.

Bacterial Degradation as a Predominant Dissipation Mechanism in Soil

Bacterial degradation is the most significant process for the breakdown of mecoprop in soil environments. geoscienceworld.orglyellcollection.org Various bacterial strains have been isolated that can utilize mecoprop as a source of carbon and energy. nih.govoup.com These include species from the genera Alcaligenes and Ralstonia. nih.gov The rate of bacterial degradation can vary, with reported half-lives for mecoprop in soil generally ranging from 3 to 21 days. beyondpesticides.org

Role of Specific Catabolic Genes and Enzymes

The initial step in the bacterial degradation of mecoprop is often catalyzed by a class of enzymes known as α-ketoglutarate-dependent dioxygenases. asm.orgnih.gov These enzymes are encoded by specific catabolic genes, with the class III tfdA genes being particularly important in the breakdown of phenoxyalkanoic acid herbicides like mecoprop. researchgate.netebi.ac.uknih.gov Studies have shown a proliferation of class III tfdA genes during the degradation of mecoprop in soil, indicating their central role in this process. researchgate.netebi.ac.uk The TfdA enzyme cleaves the ether linkage of the herbicide. pnas.org In Sphingomonas herbicidovorans, two distinct α-ketoglutarate-dependent dioxygenases have been identified, one specific for the (R)-enantiomer and another for the (S)-enantiomer of mecoprop. asm.org

Influence of Soil Depth on Biodegradation Rates and Half-Lives

The depth within the soil profile significantly affects the rate of mecoprop biodegradation. geoscienceworld.orgresearchgate.netebi.ac.uk Degradation is generally much faster in topsoil compared to subsoil. geoscienceworld.org The half-life of mecoprop-p (B95672) has been observed to be approximately 12 days in soil from less than 30 cm depth, but this increases to over 84 days at a depth of 70–80 cm. researchgate.netebi.ac.uk This difference is attributed to variations in microbial populations and activity at different depths. While topsoil degradation often begins without a lag phase, a lag period of 23 to 34 days has been observed in subsoil before rapid degradation commences. researchgate.netebi.ac.uk

Table 1: Effect of Soil Depth on Mecoprop-p Half-Life

| Soil Depth | Half-Life (DT50) |

|---|---|

| < 30 cm | ~12 days |

| 33-66 cm | 70 days |

| 66-99 cm | 34 days |

| 70-80 cm | > 84 days |

Data sourced from multiple studies and may show variations. nih.govresearchgate.netebi.ac.uk

Enantioselective Biodegradation Under Aerobic and Anaerobic Conditions

The biodegradation of mecoprop, the parent compound of this compound, is markedly influenced by the presence or absence of oxygen and exhibits enantioselectivity, meaning the two optical isomers ((R)- and (S)-mecoprop) are degraded at different rates.

Under aerobic conditions , both the (S)- and (R)-enantiomers of mecoprop are degraded. nih.govnih.gov Studies have shown that activated sludge from municipal wastewater treatment plants can degrade both enantiomers within seven days, with a preference for the (S) enantiomer. scispace.com In laboratory microcosm experiments using limestone from an aquifer, both enantiomers degraded following zero-order kinetics, with the (S)-isomer degrading faster (1.90 mg/L/day) than the (R)-isomer (1.32 mg/L/day). nih.govnih.gov This preferential degradation of the (S)-isomer under aerobic conditions leads to an increase in the proportion of the (R)-isomer in the environment. nih.gov

Conversely, under anaerobic conditions , the biodegradation of mecoprop is more limited and highly dependent on the specific redox environment. nih.gov

Nitrate-reducing conditions: A notable finding is the enantioselective degradation of (R)-mecoprop under these conditions, while the (S)-isomer remains undegraded. nih.govnih.gov The degradation of (R)-mecoprop follows zero-order kinetics at a rate of 0.65 mg/L/day, leading to the formation of 4-chloro-2-methylphenol as a metabolite. nih.govnih.gov This metabolite only begins to degrade after the (R)-mecoprop has been depleted. nih.govnih.gov The addition of nitrate (B79036) to dormant iron-reducing microcosms was also found to stimulate the anaerobic degradation of (R)-mecoprop after a lag period. nih.govnih.gov

Sulphate-reducing and methanogenic conditions: No significant biodegradation of mecoprop has been observed under these strictly anaerobic conditions. nih.govnih.gov In landfill plumes characterized by such conditions, the enantiomeric fraction of mecoprop, originally deposited as a racemic mixture, showed no change, indicating a lack of biodegradation. nih.gov

There has been no evidence to suggest that enantiomeric inversion (the conversion of one enantiomer to the other) occurs during these biodegradation processes. nih.govnih.gov

Table 1: Enantioselective Biodegradation Rates of Mecoprop

| Condition | Enantiomer | Degradation Rate (mg/L/day) | Kinetic Order |

| Aerobic | (S)-mecoprop | 1.90 | Zero |

| Aerobic | (R)-mecoprop | 1.32 | Zero |

| Nitrate-reducing | (S)-mecoprop | No degradation | - |

| Nitrate-reducing | (R)-mecoprop | 0.65 | Zero |

| Sulphate-reducing/Methanogenic | Racemic | No degradation | - |

Microbial Community Dynamics and Proliferation of Degrading Organisms

The biodegradation of mecoprop is carried out by specific microbial communities that can utilize the herbicide as a source of carbon and energy. The composition and activity of these communities are crucial for the natural attenuation of mecoprop in the environment.

Research has led to the isolation of various bacteria capable of degrading mecoprop. A study identified twelve bacterial isolates from soil samples that could use mecoprop as their sole carbon and energy source. nih.gov Genetic analysis revealed that these isolates were related to the genus Sphingomonas. nih.gov This group of bacteria demonstrated different capabilities in degrading the enantiomers of mecoprop:

Seven of the isolates could degrade both (R)- and (S)-mecoprop. nih.gov

Four isolates showed a preference for degrading the (S)-enantiomer. nih.gov

One isolate was only able to degrade the (R)-enantiomer. nih.gov

The genetic basis for this degradation ability has been linked to plasmids. In some of the isolated Sphingomonas strains, the removal of certain plasmids resulted in the loss of their ability to degrade mecoprop, suggesting that the degradative genes are located on these mobile genetic elements. nih.gov The fact that identical strains isolated from different soils had different plasmid profiles suggests that the genes for mecoprop degradation can be transferred between bacteria in the natural environment. nih.gov

Another study isolated a consortium of three bacteria from topsoil that worked together to degrade mecoprop: Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis. researchgate.net This consortium exclusively degraded the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer untouched. researchgate.net Initially, none of the bacteria could degrade mecoprop on their own, highlighting the importance of microbial interactions. However, after a prolonged period, Alcaligenes denitrificans was able to adapt and grow on mecoprop as its sole carbon and energy source. researchgate.net

Sorption and Mobility in Soil Systems

The movement of this compound through soil is largely governed by sorption processes, which determine its partitioning between the solid soil particles and the soil water. Generally, mecoprop is characterized by its high water solubility and relatively low sorption to soil, which makes it mobile and poses a risk of leaching into groundwater. service.gov.ukalsenvironmental.co.uk

Adsorption Characteristics and Relationship to Soil Composition (e.g., Humus Content)

In experiments with acid sandy-loam soils, the retention of mecoprop increased with higher organic matter content. nih.gov Despite this, the total retention was very low, at less than 6.2%. nih.gov The adsorption process is relatively fast, reaching equilibrium in less than 24 hours. nih.gov

The adsorption behavior can be described by standard models:

Freundlich model: This model has been found to adequately describe the adsorption of mecoprop, with Kf values (a measure of adsorption capacity) ranging from 0.7 to 8.8 Lⁿ µmol¹⁻ⁿ kg⁻¹. nih.gov

Linear model: This model is also suitable, with Kd values (the soil-water partition coefficient) ranging from 0.3 to 3.6 L/kg. nih.gov

While organic matter is the primary factor, the clay mineral content of the soil can also contribute to sorption. nih.gov However, the dissolved organic carbon in the soil solution appears to have little to no effect on the sorption of phenoxyacetic acids like mecoprop. nih.gov Instead, it might compete for adsorption sites on the soil particles. nih.gov

Table 2: Soil Adsorption Coefficients for Mecoprop

| Model | Coefficient | Range of Values | Primary Influencing Factor |

| Freundlich | KF | 0.7 - 8.8 Lⁿ µmol¹⁻ⁿ kg⁻¹ | Organic Matter |

| Linear | KD | 0.3 - 3.6 L/kg | Organic Matter |

pH-Dependent Adsorption Phenomena

The adsorption of mecoprop, being a phenoxyalkanoic acid, is significantly dependent on the soil pH. nih.gov Mecoprop is a weak acid, and its chemical form—either neutral or anionic (negatively charged)—is determined by the pH of the soil solution relative to its dissociation constant (pKa).

At low pH (acidic conditions): Below its pKa, mecoprop exists predominantly in its neutral, undissociated form. This neutral form is more readily adsorbed by soil organic matter, particularly fulvic acids. nih.gov

At higher pH (neutral to alkaline conditions): Above its pKa, mecoprop dissociates into its anionic form. This negatively charged anion is repelled by the negatively charged surfaces of clay and organic matter, leading to decreased adsorption and increased mobility. scielo.br

Research indicates that the adsorption of phenoxyalkanoic herbicides is negatively correlated with soil pH. nih.gov The anionic forms can, however, be adsorbed to some extent on pH-dependent positive charges of aluminum (Al) and iron (Fe) oxyhydroxides, as well as on sites created by Al³⁺ ions adsorbed to fulvic acids. nih.gov These adsorption sites for the anionic form tend to become inactive at a pH above 7.5. nih.gov

Transport Potential in Soil Pore Water and Groundwater

Due to its high solubility and weak sorption to soil particles, mecoprop has a high potential for transport in soil pore water and subsequent leaching into groundwater. service.gov.ukalsenvironmental.co.uk It is considered a mobile compound in the soil environment. service.gov.ukresearchgate.net

Once it leaches past the topsoil, where microbial degradation is most active, mecoprop can be persistent in the subsurface and in groundwater aquifers where conditions are often anaerobic and less conducive to degradation. service.gov.ukresearchgate.net Its movement in groundwater is subject to advection (the bulk flow of water) and dispersion, which can lead to the formation of contaminant plumes. service.gov.uk

The high mobility of mecoprop is a key reason why it is frequently detected in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills. service.gov.ukalsenvironmental.co.uk Studies have shown that concentrations in groundwater at some contaminated sites can exceed drinking water standards. researchgate.net The properties of mecoprop indicate a high likelihood of it reaching groundwater after application or disposal. researchgate.net

Attenuation Processes in Subsurface Environments

Attenuation refers to the reduction in the concentration of a contaminant as it moves through the subsurface. For mecoprop, the primary attenuation processes are sorption and biodegradation. service.gov.uk

Sorption acts to retard the movement of mecoprop relative to the flow of groundwater. As discussed, this process is relatively weak and is primarily linked to the organic matter content of the subsurface material. service.gov.uk In aquifers with low organic carbon, such as limestone, sorption is minimal, and mecoprop is subject to little retardation. service.gov.ukresearchgate.net

Biodegradation is the only significant destructive attenuation mechanism for mecoprop in the subsurface. service.gov.ukresearchgate.net However, the potential for biodegradation decreases sharply with depth. While degradation can be rapid in the aerobic topsoil, it is often very slow or absent in deeper, anaerobic aquifer environments. service.gov.uk

The effectiveness of natural attenuation for mecoprop in the subsurface is highly variable and depends on the specific redox conditions of the groundwater:

Aerobic zones: Biodegradation of both enantiomers can occur. nih.gov

Nitrate-reducing zones: Only the (R)-enantiomer is degraded. nih.gov

Sulphate-reducing and methanogenic zones: Biodegradation is inhibited, leading to the persistence of mecoprop. nih.gov

Therefore, while attenuation processes do occur, the high mobility and potential for persistence under common anaerobic subsurface conditions mean that mecoprop can remain a long-term groundwater contaminant. service.gov.ukresearchgate.net

Natural Attenuation Potential in Aquifer Systems

Mecoprop is recognized for its mobility in soil and groundwater due to its high water solubility and limited retardation from sorption processes. service.gov.ukalsenvironmental.co.uk Consequently, understanding its natural attenuation is crucial. Biodegradation stands out as the primary mechanism for the breakdown of mecoprop in subsurface environments. service.gov.uk

Research has demonstrated that the natural attenuation of mecoprop in aquifer systems is highly dependent on the prevailing redox conditions. nih.gov In a study of a limestone aquifer, it was observed that under aerobic conditions, both the (S)- and (R)-enantiomers of mecoprop degrade, with the (S)-enantiomer degrading at a faster rate. nih.gov Conversely, under nitrate-reducing conditions, only the (R)-enantiomer undergoes degradation, while the (S)-enantiomer remains persistent. nih.gov In strongly reducing environments, such as those characterized by sulfate-reducing or methanogenic conditions, the degradation of mecoprop is significantly inhibited. nih.gov The addition of nitrate to a previously dormant iron-reducing microcosm was found to stimulate the anaerobic degradation of (R)-mecoprop after a lag period. nih.gov These findings highlight that the enantiomeric fraction of mecoprop can serve as a sensitive indicator of natural attenuation and the specific redox processes occurring within an aquifer. nih.gov

Site-Specific Variability in Degradation Rates with Increasing Depth

The degradation of mecoprop exhibits significant variability depending on the specific site and, notably, with increasing soil depth. service.gov.uk While biodegradation is commonly observed in topsoil, the rate of degradation diminishes rapidly with depth, particularly below one meter. service.gov.uk

A study investigating the biodegradation of mecoprop-p, the herbicidally active enantiomer of mecoprop, revealed a clear correlation between soil depth and degradation half-life. researchgate.net In soil sampled from less than 30 cm deep, the half-life (DT50) was approximately 12 days. researchgate.net This increased progressively with depth, reaching over 84 days at a depth of 70–80 cm. researchgate.net A notable difference between topsoil and subsoil was the presence of a lag phase before rapid degradation commenced in subsoil samples, a phase that was absent in topsoil. researchgate.net Interestingly, the maximum degradation rate was found to be the same in both topsoil and subsoil once degradation began. researchgate.net This suggests that while the microbial communities capable of degrading mecoprop-p are present at depth, they may require an adaptation period. researchgate.net Research has also shown that at all soil depths studied, the degradation of mecoprop-p was associated with the proliferation of class III tfdA genes, which are involved in the breakdown of phenoxyalkanoic acid herbicides. researchgate.net

Another study on a site with a history of phenoxy acid contamination found that under aerobic conditions, the preferential degradation of the R-enantiomer of mecoprop occurred in soil sampled from 3 and 6 meters deep. nih.gov This enantioselectivity, however, was different at elevated concentrations, where the S-enantiomer was preferentially degraded under both aerobic and anaerobic denitrifying conditions. nih.gov

The following table summarizes the findings on the degradation half-life of mecoprop-p at various soil depths:

| Soil Depth | Half-Life (DT50) | Lag Phase |

| < 30 cm | ~12 days | None |

| 70 - 80 cm | > 84 days | 23 - 34 days |

Environmental Transport Pathways and Diffuse Contamination

Mecoprop's physical and chemical properties, particularly its high water solubility, make it susceptible to various environmental transport pathways, leading to diffuse contamination of non-target areas. service.gov.ukalsenvironmental.co.uk

Transport via Wind-Eroded Sediment and Atmospheric Deposition

Herbicides applied to the soil surface can be transported by wind erosion. uludag.edu.trksu.edu Soil particles, especially the finer fractions like clay and organic matter to which herbicides bind, can become airborne through processes like saltation and suspension. ksu.edu These suspended particles can then be transported over long distances and deposited elsewhere, contaminating air and surface water. uludag.edu.trksu.edu

A study examining herbicide transport on wind-eroded sediment found that surface-applied herbicides, including mecoprop, had higher concentrations in the eroded sediment than in the surface soil itself. researchgate.netcapes.gov.br The average loss of four surface-applied herbicides, one of which was mecoprop, was 4.5% of the amount applied. uludag.edu.trresearchgate.netcapes.gov.br This demonstrates the potential for significant off-site movement of mecoprop through wind erosion. researchgate.netcapes.gov.br Once in the atmosphere, pesticides like mecoprop can be removed through wet deposition (dissolved in rain or snow) or dry deposition (sorbed to particles), both of which can lead to the contamination of surface waters. uludag.edu.tr

Surface Runoff and Movement to Non-Target Aquatic Systems

Due to its high mobility, mecoprop has the potential to be transported from treated areas to non-target aquatic systems via surface runoff. orst.edu This is a significant pathway for the diffuse contamination of surface water bodies. researchgate.net Agricultural and horticultural applications can result in low-level influxes to soil and groundwater, with a portion being leached or carried away by runoff. service.gov.uk Concentrations in surface drainage from fields following normal herbicide application are typically less than 100 µg/l. service.gov.uk

Studies have detected mecoprop in urban surface waters, indicating that runoff from impervious surfaces in residential areas can also be a source of contamination. researchgate.net The presence of mecoprop in landfill leachate at high concentrations and its subsequent detection in groundwater and surface water further underscore its potential for movement from point sources to the wider aquatic environment. alsenvironmental.co.ukresearchgate.netnih.govresearchgate.net Even at low average concentrations, occasional spikes above drinking water standards have been observed in groundwater and surface water. researchgate.netresearchgate.net

Analytical Methodologies in Mecoprop Diolamine Research

Advanced Chromatographic Techniques for Detection and Quantification

Chromatography, a powerful separation science, forms the cornerstone of mecoprop (B166265) analysis. Various chromatographic techniques have been optimized to achieve high resolution, sensitivity, and specificity for mecoprop and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Mecoprop and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of mecoprop in diverse samples, including soil, water, and biological fluids. cje.net.cnnih.govherts.ac.uk A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the direct determination of mecoprop in aqueous soil solutions utilized a reverse-phase column with a mobile phase of acetonitrile (B52724), water, and acetic acid, allowing for detection limits in the nanogram per liter range. cje.net.cnwur.nl The retention time of mecoprop can be controlled by adjusting the mobile phase composition, such as the concentration of acetonitrile and the pH of the buffer. eurl-pesticides.eu

HPLC methods have also been developed for the simultaneous analysis of mecoprop and its metabolites. nih.gov One of the identified metabolites of mecoprop is hydroxy-mecoprop. epa.gov The optimization of HPLC conditions, including the choice of column and mobile phase gradient, is critical for separating the parent compound from its metabolites and other matrix components. nih.govepa.gov For example, a study on mecoprop poisoning successfully used HPLC to separate mecoprop from other components in serum and urine, achieving a detection limit of 0.1 mg/L. epa.gov

Below is a table summarizing typical HPLC conditions for mecoprop analysis based on published research:

| Parameter | Typical Conditions | Source(s) |

| Column | Reverse-phase (e.g., C8, C18, Coresep 100) | cje.net.cneurl-pesticides.euepa.gov |

| Mobile Phase | Acetonitrile/Water/Acetic Acid mixture | cje.net.cnherts.ac.ukepa.gov |

| Detection | UV-DAD (Diode Array Detection) at ~229-290 nm | cje.net.cnherts.ac.ukepa.gov |

| Flow Rate | 0.7 - 1.0 mL/min | herts.ac.ukepa.gov |

| Detection Limit | 0.70 ng/L - 0.1 mg/L (matrix dependent) | cje.net.cnepa.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity

To overcome the limitations of traditional HPLC detectors and achieve even lower detection limits, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools in mecoprop research. epa.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing a high degree of sensitivity and specificity.

LC-MS/MS is particularly powerful for confirming the presence of a compound in a complex matrix through a technique called multiple reaction monitoring (MRM). In MRM, the first analyzer selects a specific parent ion, which is then fragmented, and the second analyzer measures specific fragment ions, creating a highly selective and sensitive detection method. acs.org This technique has been successfully applied to the analysis of acidic herbicides, including mecoprop, in cereals. acs.org For instance, an LC-MS/MS method for mecoprop in surface waters reported a limit of quantification (LOQ) of 0.02 µg/L. A study determining mecoprop in serum and urine demonstrated a strong correlation between HPLC and LC-MS results, with LC-MS offering enhanced specificity. epa.gov

The following table highlights the enhanced capabilities of LC-MS/MS for mecoprop analysis:

| Feature | LC-MS/MS Advantage | Research Application | Source(s) |

| Sensitivity | Achieves very low detection limits (ng/L to µg/L) | Analysis of trace levels in environmental and biological samples | epa.govacs.org |

| Specificity | High confidence in compound identification through mass fragmentation | Confirmation of mecoprop presence in complex matrices like cereals and kidney tissue | acs.org |

| Metabolite Identification | Can identify and quantify metabolites like hydroxy-Mecoprop | Investigating the metabolic fate of mecoprop | epa.gov |

Techniques for Enantiomeric Separation and Quantification (e.g., Chiral GC-MS)

Mecoprop is a chiral compound, existing as two enantiomers (R and S forms). researchgate.net The herbicidal activity is primarily associated with the R-enantiomer, known as mecoprop-P (B95672). researchgate.netnih.gov Therefore, analytical methods that can separate and quantify these enantiomers are crucial for environmental and toxicological risk assessment.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the enantioselective analysis of mecoprop. xn--untersuchungsmter-bw-nzb.de This method often requires derivatization of the mecoprop enantiomers to make them more volatile for GC analysis. Chiral stationary phases within the GC column are then used to separate the enantiomers before they are detected by the mass spectrometer. xn--untersuchungsmter-bw-nzb.de Researchers have successfully developed sensitive analytical methods using chiral GC-MS for the enantiomer separation and quantification of mecoprop and its metabolites at trace levels. xn--untersuchungsmter-bw-nzb.de

Besides GC-MS, chiral HPLC using columns with chiral stationary phases (CSPs) has also been employed for the enantiomeric separation of mecoprop. usda.gov For example, a CHIRALPAK® IM column, an immobilized CSP, has been shown to significantly improve the resolution and selectivity of mecoprop enantiomers by allowing for a wider range of solvents in the mobile phase. usda.gov Capillary electrophoresis (CE) with chiral selectors like highly sulfated cyclodextrins has also been explored for the enantiomeric separation of phenoxy acid herbicides, including mecoprop.

Sample Preparation Strategies for Diverse Research Matrices

The analysis of mecoprop in complex matrices such as soil, plant tissues, and biological fluids necessitates robust sample preparation procedures to extract the analyte of interest and remove interfering substances.

Extraction Procedures and Deconjugation Methods for Conjugated Forms

In plants and animals, mecoprop can undergo conjugation, where it binds to endogenous molecules like sugars, amino acids, or fatty acids. These conjugated forms are often not detected by standard analytical methods that target the parent compound. To determine the total residue of mecoprop, a deconjugation step is required to release the free acid form.

Extraction of mecoprop from solid samples like soil often involves solvent extraction. A common procedure uses a mixture of ethanol (B145695) and deionized water to extract mecoprop from the soil matrix, followed by centrifugation to separate the extract. For water samples, solid-phase extraction (SPE) is frequently used to concentrate the analyte and clean up the sample before analysis. herts.ac.uk

To address the issue of conjugated residues, hydrolysis is employed to break the covalent bonds and liberate the parent mecoprop acid. This is particularly important for regulatory purposes where the residue definition includes conjugates.

Comparative Analysis of Enzymatic and Chemical Hydrolysis Techniques

Two primary approaches for the deconjugation of mecoprop and other acidic herbicides are chemical hydrolysis (typically alkaline or acidic) and enzymatic hydrolysis.

Chemical Hydrolysis: Alkaline hydrolysis is a widely used method for releasing conjugated phenoxy acids. This process typically involves treating the sample with a strong base, such as sodium hydroxide, often with heating, to break the ester and glycosidic linkages. Studies have shown that alkaline hydrolysis can significantly increase the detected amount of mecoprop in samples like wheat, indicating the presence of conjugated residues. For example, in one study, the detected residue of dichlorprop (B359615) in wheat grain increased approximately threefold after alkaline hydrolysis. Acid hydrolysis, using strong acids like sulfuric acid, has also been used, particularly in earlier studies. However, alkaline hydrolysis is often preferred.

Enzymatic Hydrolysis: An alternative to the sometimes harsh conditions of chemical hydrolysis is the use of enzymes to cleave the conjugate bonds. Enzymes like cellulase (B1617823) and esterases (e.g., from porcine liver) can be used to hydrolyze glycosidic and ester conjugates, respectively. Enzymatic hydrolysis is performed under milder conditions (e.g., specific pH and temperature) and can be more specific than chemical methods. Recent research has focused on developing and validating methods that incorporate enzymatic deconjugation, which has shown comparable results to alkaline hydrolysis for many samples. A key advantage of enzymatic hydrolysis is that it may be less destructive to the sample matrix and other components. However, the efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and the specific enzyme used.

A comparative overview of these techniques is presented in the table below:

| Feature | Chemical Hydrolysis (Alkaline/Acidic) | Enzymatic Hydrolysis | Source(s) |

| Conditions | Harsh (strong acids/bases, high temperatures) | Mild (specific pH and temperature) | |

| Specificity | Less specific, can degrade some compounds | More specific to certain types of bonds | |

| Efficiency | Generally effective for a broad range of conjugates | Efficiency can vary depending on the enzyme and substrate | |

| Application | Widely used in routine analysis for total residue determination | A newer approach, particularly for sterically hindered esters and specific conjugates | |

| Drawbacks | Potential for analyte degradation, formation of artifacts | Enzyme cost, may not cleave all conjugate types, enzyme activity can be inhibited |

The choice between chemical and enzymatic hydrolysis often depends on the specific research question, the nature of the sample matrix, and the types of conjugates expected to be present. In some cases, a combination of both techniques may be necessary for a comprehensive analysis of all mecoprop residues.

Herbicide Resistance Research

Evolution of Weed Resistance to Auxinic Herbicides Including Mecoprop-Diolamine

The evolution of weed resistance to synthetic auxin herbicides, including those in the phenoxy-carboxylic acid class like mecoprop (B166265), is a significant concern in agriculture. While these herbicides have been used for over 70 years, the incidence of resistance was initially considered low compared to other herbicide modes of action. hracglobal.combioone.org This was once attributed to the idea that auxinic herbicides might have multiple sites of action, requiring several mutations for resistance to develop. hracglobal.com However, research has shown that resistance can be conferred by a single dominant gene in several weed species, which theoretically allows for faster evolution and establishment of resistance. bioone.orgscielo.brscielo.br

Globally, as of 2017, 31 weed species have been reported to have developed resistance to synthetic auxins (excluding grasses resistant to quinclorac). frontiersin.org By 2021, this number had risen to 36 species, including 30 broadleaf and 5 grass species. nih.gov The repeated use of the same herbicides in the same fields increases the selection pressure, leading to the dominance of resistant biotypes. lovelandproducts.caojcompagnie.com For instance, a biotype of green pigweed in Ontario, Canada, has been confirmed to be resistant to multiple synthetic auxins, including MCPA, mecoprop, dichlorprop-p, and aminocyclopyrachlor. researchgate.netuoguelph.ca Similarly, a biotype of Sinapis arvensis (wild mustard) has demonstrated resistance to a wide array of auxinic herbicides, including dicamba, MCPA, mecoprop, 2,4-D, and picloram. hracglobal.com

The pattern of cross-resistance can vary among different weed species and biotypes. For example, a dicamba-resistant biotype of Sinapis arvensis was also resistant to mecoprop, while a dicamba-resistant biotype of Chenopodium album was not. tandfonline.com This variability suggests different resistance mechanisms at play. The evolution of resistance is a continuous process, and as of 2021, a multiple-herbicide-resistant biotype of green pigweed with resistance to mecoprop, among others, has been confirmed. researchgate.net

The table below provides examples of weed species that have evolved resistance to mecoprop and other auxinic herbicides.

| Weed Species | Herbicide(s) with Confirmed Resistance | Location(s) |

| Amaranthus powellii (Green Pigweed) | MCPA, mecoprop, dichlorprop-p, aminocyclopyrachlor | Ontario, Canada researchgate.netuoguelph.ca |

| Sinapis arvensis (Wild Mustard) | Dicamba, MCPA, mecoprop, 2,4-D, picloram | Not specified hracglobal.com |

| Stellaria media (Common Chickweed) | Fluroxypyr, MCPA, mecoprop | China, United Kingdom hracglobal.com |

| Kochia scoparia (Kochia) | Dicamba, dichlorprop (B359615) (2,4-DP), mecoprop, MCPA, picloram | Not specified iastate.edu |

Mechanisms of Resistance to this compound and Other Auxinic Herbicides

Resistance to auxinic herbicides like this compound can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.net

Target-Site Resistance Mechanisms Involving Auxin Receptors

Target-site resistance occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively. nih.govgrdc.com.au For auxinic herbicides, the primary targets are auxin receptors. nih.gov The main auxin receptor is the TIR1/AFB F-box protein complex. nih.gov Mutations in these auxin-binding proteins can confer resistance. nih.gov For instance, mutations in the Arabidopsis TIR1 homolog, AFB5, have been shown to confer resistance to picolinate (B1231196) auxins, though not specifically to 2,4-D. scielo.brscielo.br

While it has been proposed that an altered auxin-binding protein is the resistance mechanism in a biotype of Sinapis arvensis resistant to mecoprop and other auxins, the exact molecular basis for most cases of auxin resistance remains unknown. scielo.brscielo.brhracglobal.com Changes in the binding sites of auxin receptors could confer resistance, but many mutations in these critical proteins can also lead to reduced plant fitness or even be lethal, which may explain the relatively lower number of resistance cases compared to other herbicide groups. bioone.orgscielo.brscielo.br In wild mustard, amino acid changes have been identified in the auxin-binding protein of a resistant biotype. cambridge.org

Non-Target-Site Resistance Mechanisms Affecting Herbicide Fate in Plants

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its target site. wordpress.comnih.gov These are considered the more common mechanisms of resistance to auxinic herbicides. frontiersin.org NTSR mechanisms include:

Reduced Herbicide Uptake and Translocation: This involves a decreased absorption of the herbicide through the leaf cuticle or reduced movement of the herbicide within the plant to its site of action. nih.gov In some cases, resistance has been associated with impaired long-distance transport of the herbicide. nih.gov

Enhanced Herbicide Metabolism: This is a major NTSR mechanism where the resistant plant can more rapidly detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). wordpress.comresearchgate.netresearchgate.net For example, P450-based metabolism of mecoprop has been identified as a resistance mechanism in Stellaria media (common chickweed). wordpress.com This enhanced metabolism can sometimes confer cross-resistance to herbicides from different chemical classes. hracglobal.com

Sequestration: This mechanism involves the compartmentalization of the herbicide away from its target site, for example, into the plant's vacuole. wordpress.com

In a study on a multiple-herbicide-resistant green pigweed population, including resistance to mecoprop, no significant differences were found in absorption, translocation, or metabolism compared to a susceptible population, suggesting other mechanisms are involved. uoguelph.ca

Molecular and Genetic Basis of Resistance Development

The genetic basis of resistance to auxinic herbicides can vary. In several weed species, including dicamba-resistant Kochia scoparia and 2,4-D-resistant Sinapis arvensis, resistance is conferred by a single, dominant allele. scielo.brscielo.br This monogenic inheritance means that resistance can theoretically evolve and spread more rapidly than if it were controlled by multiple genes. scielo.brscielo.br However, in some instances, the inheritance of resistance can be more complex.

Research into the molecular basis of resistance is ongoing. In wild mustard, a small gene family encoding auxin-binding proteins has been identified and characterized in both resistant and susceptible biotypes, with amino acid changes found in the resistant biotype's protein. cambridge.org In a resistant green pigweed population, gene expression analysis using RNA sequencing was conducted to identify differentially expressed genes that could be linked to the resistance. uoguelph.ca

The evolution of NTSR, particularly metabolism-based resistance, is a significant threat because it can lead to resistance against multiple herbicides, including those that have not yet been commercialized. nih.gov Understanding the molecular and genetic underpinnings of these resistance mechanisms is crucial for developing effective and sustainable weed management strategies. researchgate.net

Advanced Applications and Novel Research Directions

Exploration of Mecoprop-Diolamine in Plant Growth Regulation Beyond Traditional Herbicidal Use

Mecoprop (B166265), the active acid component of this compound, is recognized as a systemic plant growth regulator. ucanr.edulovelandproducts.ca It functions by mimicking natural plant hormones like auxin, which leads to disruptions in cell formation and abnormal growth in targeted weeds. ucanr.eduwordpress.com This mode of action, however, also opens up possibilities for other applications in managing plant development.

A significant area of novel research is the use of Mecoprop (MCPP) compounds, including this compound, to inhibit sprouting in stored tubers, particularly potatoes. google.com Sprouting is a major cause of quality loss and economic damage during post-harvest storage.

Research has demonstrated that applying MCPP compounds can effectively inhibit potato tuber sprouting. google.com The efficacy of the treatment depends on factors like the specific composition used and the potato cultivar being treated. google.com Studies have shown that spray applications may be more effective than thermal fogging, likely due to achieving a higher concentration of the active ingredient on the tuber surface. google.com The inhibition of sprouting is a critical factor for extending the storage life of potatoes for both fresh consumption and the processing industry, which requires long-term refrigerated storage. redalyc.org

The mechanism of tuber dormancy and sprouting is complex, involving an interplay of plant hormones like abscisic acid (ABA) and gibberellin acid (GA). nih.gov Research into sprouting regulation often focuses on manipulating these hormonal balances. nih.gov While compounds like ethanol (B145695) have been shown to break dormancy, the application of growth regulators like MCPP aims to maintain it. google.comnih.gov

Table 1: Efficacy of Mecoprop (MCPP) in Potato Tuber Sprout Inhibition

| Metric | Measurement of Inhibition | Supporting Evidence |

| Comparative Inhibition | A preferred measure of inhibition is a comparison between the total amount of “dormant + sprout up to 3 mm” tubers at 50 days after harvest compared to an untreated control. google.com | Research demonstrates that MCPP compounds can effectively inhibit sprouting compared to controls. google.com |

| Percentage of Inhibition | Desired levels of inhibition can range from less than 1% to 100% compared to untreated tubers. google.com | The degree of inhibition is dependent on concentration and application method. google.com |

| Application Method | Spray applications have shown better results compared to thermal fog applications. google.com | This is attributed to establishing a higher concentration on the tuber via spraying. google.com |

Strategies for Enhancing Plant Tolerance through Genetic and Molecular Approaches

As the use of herbicides is central to modern agriculture, developing crops with enhanced tolerance is a key research priority. Genetic and molecular techniques offer powerful tools to achieve this, moving beyond conventional breeding to precise genomic modifications.

One primary strategy involves introducing genes from other organisms, such as bacteria, that can biodegrade or detoxify the herbicide. google.com For instance, researchers have engineered bacterial enzymes like the melamine (B1676169) deaminase TriA to expand its substrate acceptance, conferring tolerance to specific herbicide classes in plants. google.comgoogle.com The process involves creating a population of mutated genes, expressing them in plants, and selecting for those that provide a significantly increased level of tolerance. google.com

Other genetic engineering approaches include:

Over-expression of the target protein : Some herbicides work by inhibiting a specific plant enzyme. By causing the plant to produce much more of this enzyme, the effect of the herbicide can be overcome. For example, over-expression of the EPSPS enzyme confers tolerance to glyphosate. nih.gov

Modification of the target protein : The gene encoding the target enzyme can be mutated so that the enzyme no longer binds to the herbicide, rendering the plant resistant. nih.gov

Detoxification : Introducing genes that encode enzymes capable of metabolizing the herbicide into a non-toxic substance is another effective strategy. nih.gov

These molecular biology methods, including microinjection and electroporation, allow for the stable introduction of desired genetic traits into plant cells. google.comgoogle.com Such genetic modifications can create crops that are not only tolerant to a specific herbicide like Mecoprop but may also exhibit stacked traits, providing resistance to multiple herbicides or other stressors. google.com

Interdisciplinary Research Approaches in Environmental and Agricultural Science

Addressing the complex challenges at the intersection of agriculture and the environment requires a holistic, interdisciplinary approach. newprairiepress.org The intricate relationships between soil, microbes, plants, and chemical inputs necessitate collaboration across multiple scientific fields to develop sustainable solutions. umk.plumk.pl

Modern research initiatives are increasingly breaking down traditional silos to combine expertise. mit.edu Such projects bring together scientists to study complex systems, like the transport of compounds in the soil-plant-atmosphere system or the influence of land use history on the soil microbiome and its subsequent effect on plant physiology. pan.olsztyn.plnih.gov This integrated approach is crucial for designing experiments and systems to solve pressing agricultural issues, from water quality to crop resilience. ucop.edu

A prime example of this interdisciplinary synergy is the "OBSIDIAN" (Microbiology, Soil science, Food quality and Agricultural genetics) research group at Nicolaus Copernicus University. umk.plumk.pl This initiative unites scientists from the Faculty of Chemistry, the Department of Soil Science and Landscape Management, the Department of Microbiology, and the Department of Plant Physiology and Biotechnology. umk.pl

The collaboration focuses on understanding the complex interactions between the soil environment, microorganisms, and plants. umk.plumk.pl Key research areas include:

Chemistry : Analyzing the chemical properties of soils and agricultural inputs, and developing new analytical methods. umk.pl

Soil Science : Studying soil formation, fertility, and the physical and chemical processes that govern nutrient and contaminant transport.

Microbiology : Investigating how soil and plant-associated microorganisms influence nutrient cycling, plant growth, and tolerance to environmental stress. umk.plmsu.ru

Plant Physiology : Examining how plants respond to their environment at a physiological and molecular level, including nutrient uptake and stress responses. nih.gov

By integrating these disciplines, researchers can develop innovative fertilizers, understand the fate of compounds like this compound in the environment, and harness beneficial plant-microbe interactions to enhance crop production sustainably. umk.plmsu.ru This collaborative model is essential for translating fundamental scientific knowledge into practical solutions for modern agriculture. msu.ru

Regulatory Science and Research Oversight

Scientific Basis for Environmental and Agricultural Regulatory Frameworks

Regulatory frameworks for pesticides are built upon a scientific foundation of environmental fate and ecotoxicology data. For mecoprop (B166265), which exists as a racemic mixture of a herbicidally active R-enantiomer (mecoprop-P) and an inactive S-enantiomer, this data informs decisions made by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). wfduk.orgherts.ac.uk Since mecoprop-diolamine rapidly breaks down to mecoprop acid, the regulatory assessment focuses on the fate and effects of the acid form. herts.ac.uk

The environmental behavior of mecoprop is a key factor in its regulation. It is recognized as a water-soluble compound with a high potential for mobility in soil and groundwater. service.gov.uk Its persistence in surface waters is not expected to be long, as it is readily biodegradable, with reported soil half-lives ranging from 3 to 21 days. wfduk.org However, its mobility makes it a potential groundwater contaminant, and it is often monitored in landfill leachates. herts.ac.ukservice.gov.uk Regulatory limits are established based on this potential for environmental transport. For instance, the EU Drinking Water Directive set a limit of 0.1 µg/L for individual pesticides, which applies to mecoprop. service.gov.uknih.gov The UK has also proposed specific environmental quality standards (EQS) for mecoprop in surface waters. herts.ac.uk

Ecotoxicity studies form the other pillar of the scientific basis for regulation. These studies determine the concentrations at which a substance may harm non-target organisms. This data is used to derive Predicted No-Effect Concentrations (PNECs), which are then used to establish regulatory limits like the EQS. wfduk.org The assessment considers various organisms, including fish, aquatic invertebrates, and aquatic plants, to ensure broad ecosystem protection. epa.gov For mecoprop-P (B95672), the European Food Safety Authority (EFSA) has conducted extensive peer reviews of the risk assessment, evaluating its representative uses as a herbicide on various cereal crops. researchgate.neteuropa.eu These reviews analyze all available data to determine if the substance meets the approval criteria set out in regulations such as Regulation (EC) No 1107/2009. researchgate.netpan-europe.infopan-europe.info

Table 1: Environmental Fate and Properties of Mecoprop

This table summarizes key physicochemical properties of mecoprop that influence its behavior and transport in the environment, forming a basis for regulatory modeling and risk assessment. Data is derived from various environmental and chemical databases.

| Property | Value | Significance in Regulatory Science |

| Water Solubility | 620 mg/L (acid form) | High solubility indicates potential for transport in surface water and leaching through soil. service.gov.uk |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 12 - 25 | Low Koc value suggests weak sorption to soil particles and high mobility. service.gov.uk |

| Dissociation Constant (pKa) | 3.1 - 3.78 | Indicates that mecoprop exists primarily in its anionic form in most environmental soils and waters, enhancing its mobility. wfduk.orgservice.gov.ukoekotoxzentrum.ch |

| Soil Half-life (DT50) | 3 - 21 days | Indicates that the substance is not persistent in the soil environment due to ready biodegradation. wfduk.org |

| Hydrolytic Stability | Stable | Mecoprop is stable to hydrolysis under typical environmental pH conditions. wfduk.orgoekotoxzentrum.ch |

Table 2: Ecotoxicity Endpoints for Mecoprop-P

This table presents selected ecotoxicity values for the active isomer, mecoprop-P, used by regulatory agencies to assess the risk to non-target aquatic organisms.

| Organism Group | Species | Endpoint | Value (mg ae/L)* | Source |

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | >100 | epa.gov |

| Freshwater Invertebrate | Water Flea (Daphnia magna) | 48-hour EC50 | >100 | epa.gov |

| Aquatic Plant | Rooted Macrophyte (Myriophyllum spicatum) | 14-day EC50 | 0.11 | regulations.gov |

*mg ae/L = milligrams of acid equivalent per liter

Methodological Development in Regulatory Science for Pesticide Assessment

The science of pesticide risk assessment is not static; it evolves as new tools and knowledge become available. Regulatory bodies are increasingly adopting more comprehensive and refined methodologies to evaluate potential risks. epa.gov This evolution is driven by both scientific advancement and legislative mandates, such as the Food Quality Protection Act (FQPA) in the United States, which requires consideration of aggregate and cumulative risks. epa.gov

A significant development has been the increased use of computational models to predict environmental concentrations of pesticides. mdpi.compesticidemodels.eu Various models are employed for different environmental compartments:

Groundwater Models: Models like PEARL (Pesticide Emission Assessment at Regional and Local scales) and GeoPEARL are used to predict pesticide leaching to groundwater, accounting for factors like soil type and climate. pesticidemodels.eu

Surface Water Models: The SWASH (Surface Water Assessment for Transitional and Higher-tier scenarios) and TOXSWA (TOXic substances in Surface WAters) models estimate pesticide concentrations in surface water resulting from drift, drainage, and runoff. pesticidemodels.eu

Drift Models: The AgDRIFT model is used to estimate the deposition of pesticides from spray drift outside the intended target area. mdpi.com

These modeling tools allow for a more nuanced and scenario-based risk assessment than was previously possible. mdpi.comeuropa.eu

Another key area of methodological development is in analytical chemistry. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) have been developed for the sensitive detection of mecoprop and its transformation products in environmental samples like water and soil. nih.govnih.govresearchgate.net

A critical advancement specific to chiral pesticides like mecoprop is the development of enantioselective analytical methods. oekotoxzentrum.ch Since only the mecoprop-P ((R)-) enantiomer is herbicidally active, understanding the environmental fate and effects of each enantiomer separately provides a more accurate risk profile. wfduk.orgacs.org Regulatory bodies like EFSA have recognized the importance of this, identifying the lack of a routine enantioselective monitoring method for mecoprop-P in environmental matrices as a data gap in past assessments. oekotoxzentrum.ch This highlights the regulatory push for methods that can distinguish between stereoisomers, ensuring that risk assessments are based on the specific properties of the active form rather than the racemic mixture. mdpi.comchimia.ch

Furthermore, regulatory frameworks are evolving to incorporate assessments for specific toxicological endpoints, such as endocrine disruption. pan-europe.infopan-europe.infonih.gov For mecoprop-P, EFSA has conducted updated peer reviews specifically to assess its potential endocrine-disrupting properties according to the latest scientific criteria, demonstrating the integration of new scientific concerns into the ongoing regulatory oversight of approved pesticides. europa.eupan-europe.infopan-europe.info

Q & A

Q. What are the critical physicochemical properties of Mecoprop-diolamine that influence its environmental behavior and analytical detection?

Methodological Answer: Key properties include melting point (88–90°C), boiling point (308.11°C at 760 mmHg), and solubility in polar solvents, which affect its mobility in aqueous systems and extraction efficiency . For detection, prioritize HPLC-MS or GC-MS due to its low volatility and thermal stability. Calibrate instruments using certified reference standards and validate methods via spike-recovery experiments in matrices like soil or water .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental studies?

Methodological Answer: Follow protocols from peer-reviewed literature, detailing stoichiometry, reaction conditions (e.g., solvent, temperature), and purification steps (e.g., recrystallization). Characterize products via NMR, FT-IR, and elemental analysis. Document deviations (e.g., impurities >1%) and cross-reference with established spectral databases .

Q. What are the best practices for conducting a literature review on this compound’s mechanisms of action in plant systems?

Methodological Answer: Use systematic review frameworks (e.g., PICO, SPIDER) to structure searches in databases like PubMed, SciFinder, and Web of Science. Filter studies by experimental design (e.g., in vitro vs. field trials) and prioritize recent publications (post-2010) to account for evolving analytical techniques. Track citation networks to identify seminal works .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported half-lives of this compound in different soil types?

Methodological Answer: Adopt a factorial design varying soil pH, organic matter content, and microbial activity. Use isotopically labeled this compound (e.g., ¹⁴C) to track degradation pathways. Perform kinetic modeling (e.g., first-order decay) and validate with triplicate samples. Address discrepancies by comparing extraction methods (e.g., Soxhlet vs. pressurized liquid extraction) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic or probit analysis) to EC₅₀/LC₅₀ calculations. Use ANOVA with post hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Account for covariates (e.g., temperature, exposure duration) via generalized linear mixed models (GLMMs). Report confidence intervals and effect sizes to enhance interpretability .

Q. How can interdisciplinary methodologies improve the study of this compound’s degradation pathways in aquatic ecosystems?

Methodological Answer: Combine metabolomics (LC-QTOF-MS) to identify transformation products with ecotoxicological assays (e.g., Daphnia magna mortality tests). Integrate geospatial data (GIS) to map contamination hotspots and hydrological models to predict transport. Collaborate with computational chemists for QSAR predictions of metabolite toxicity .

Q. What ethical and methodological considerations arise when designing long-term field studies on this compound’s ecological impacts?

Methodological Answer: Obtain permits for controlled environmental release and adhere to OECD/EPA guidelines for ecotoxicity testing. Establish baseline biodiversity metrics and control plots. Use non-destructive sampling (e.g., passive samplers) to minimize ecosystem disruption. Publish raw data in FAIR-aligned repositories for transparency .

Contradiction and Bias Mitigation

Q. How can researchers address conflicting data on this compound’s sorption coefficients (Kd) in peer-reviewed studies?

Methodological Answer: Replicate experiments using standardized OECD 106 batch equilibrium methods. Control for soil particle size, ionic strength, and dissolved organic carbon. Perform meta-analyses to quantify heterogeneity across studies and identify moderating variables (e.g., clay content). Disclose all raw data to enable reanalysis .

What strategies minimize bias naire-based studies assessing occupational exposure to this compound?

Methodological Answer: Use validated instruments (e.g., WHO exposure questionnaires) with Likert-scale items. Ensure anonymity to reduce response bias. Pilot-test questions for clarity and cultural relevance. Triangulate self-reported data with biomonitoring (e.g., urinary metabolites) and environmental sampling .

Data and Collaboration

Q. How should researchers manage interdisciplinary data integration for studies on this compound’s regulatory compliance?

Methodological Answer: Adopt a common data platform (e.g., ISA-Tab format) with metadata tagging for chemical, toxicological, and regulatory datasets. Use ontologies (e.g., ChEBI, ECOTOX) to standardize terminology. Collaborate with legal experts to align findings with REACH or FIFRA frameworks .

Q. What protocols ensure ethical data sharing in multi-institutional studies on this compound?

Methodological Answer: Draft data-sharing agreements specifying ownership, access tiers, and embargo periods. Use encrypted repositories (e.g., Zenodo, Dryad) with DOI assignment. Cite contributors via CRediT taxonomy and comply with GDPR for human subject data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.